

(R)-(+)-Citronellal basic chemical properties

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Compound of Interest

Compound Name: (R)-(+)-Citronellal

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An In-Depth Technical Guide to the Basic Chemical Properties of **(R)-(+)-Citronellal**

Introduction

(R)-(+)-Citronellal, a monoterpenoid aldehyde, is a chiral organic compound renowned for its characteristic strong, fresh lemon-like scent.^{[1][2][3]} It is a principal component of citronella oil, which is extracted from various *Cymbopogon* species (lemongrass).^{[3][4]} This naturally occurring aldehyde is not only a key ingredient in the fragrance and flavor industries but also serves as a valuable chiral building block in organic synthesis.^[2] Its applications extend to its use as an insect repellent and for its potential antifungal properties.^{[2][3][4]} This guide provides a comprehensive overview of the fundamental chemical properties of **(R)-(+)-Citronellal**, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

(R)-(+)-Citronellal is a colorless to pale yellow liquid under standard conditions.^{[1][4][5]} Its key physical and chemical properties are summarized in the tables below.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O	[1][3][4][5]
Molecular Weight	154.25 g/mol	[1][3][5]
Appearance	Colorless to pale yellow liquid	[1][4][5]
Odor	Strong lemon-like, citronella-rose	[1][5]
Density	0.851 g/mL at 25 °C	
0.853 g/cm ³ at 20 °C	[5]	
0.857 g/cm ³ at 25 °C	[1]	
Boiling Point	201 to 207 °C at 760 mmHg	[1][3][6]
205 °C	[5]	
79–80 °C at 7 mmHg	[7]	
Refractive Index	n _{20/D} 1.448	
~1.451 at 20 °C	[1]	
Solubility	Slightly soluble in water. Soluble in organic solvents.	[4][5]

Optical and Purity Data

Property	Value	Source(s)
IUPAC Name	(3R)-3,7-dimethyloct-6-enal	[4]
CAS Number	2385-77-5	[2][4]
Chirality	(R)	[2]
Optical Rotation	$[\alpha]_{D25} +15.7^\circ$ (neat)	[7]
Enantiomeric Excess (Natural)	Up to 88% for (R)-citronellal in Cymbopogon species.	[1]
Enantiomeric Excess (Synthetic)	> 95% ee achievable via specific synthetic routes.	[7]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **(R)-(+)-Citronellal** exhibits characteristic signals corresponding to its aldehyde, olefinic, and aliphatic protons. Key expected chemical shifts include a distinctive peak for the aldehydic proton (CHO) around 9.7 ppm. Olefinic protons are typically observed in the region of 5.1 ppm. The various methyl and methylene protons appear as complex multiplets in the upfield region of the spectrum.[8]

Infrared (IR) Spectroscopy

The IR spectrum of citronellal is characterized by strong absorption bands indicative of its functional groups. A prominent peak corresponding to the C=O stretch of the aldehyde is typically observed around 1716 cm^{-1} . The C-H stretch of the aldehyde group may also be visible. Additionally, peaks corresponding to C-H sp^3 stretching are expected around 2923 cm^{-1} . [8]

Experimental Protocols

Protocol 1: Determination of Purity and Enantiomeric Excess by Gas Chromatography (GC)

This protocol outlines a general method for assessing the chemical purity and enantiomeric excess of **(R)-(+)-Citronellal**.

Objective: To separate and quantify **(R)-(+)-Citronellal** from other components and to determine the ratio of its (R) and (S) enantiomers.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the citronellal sample in a suitable volatile solvent, such as hexane or ethyl acetate. A typical concentration is 1 mg/mL.
- **Instrumentation:** Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID).
- **Chromatographic Column:** For enantiomeric separation, a chiral capillary column is essential. A commonly used stationary phase is a cyclodextrin derivative, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)- β -cyclodextrin.^[8]
- **GC Conditions:**
 - **Injector Temperature:** 250 °C
 - **Detector Temperature:** 250 °C
 - **Carrier Gas:** Helium or Hydrogen, with a constant flow rate.
 - **Oven Temperature Program:** Start at an initial temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C). The exact program should be optimized to achieve baseline separation of the enantiomers.
- **Data Analysis:**
 - **Purity:** The chemical purity is determined by calculating the peak area of citronellal as a percentage of the total area of all peaks in the chromatogram.
 - **Enantiomeric Excess (ee):** The ee is calculated from the peak areas of the (R) and (S) enantiomers using the formula: $ee (\%) = \frac{[Area(R) - Area(S)]}{[Area(R) + Area(S)]} \times 100$

Protocol 2: Synthesis of (R)-(+)-Citronellal from Geraniol via Biezymatic Cascade

This protocol describes an enzymatic approach to produce **(R)-(+)-Citronellal** with high enantioselectivity.^{[9][10]}

Objective: To synthesize **(R)-(+)-Citronellal** from the achiral precursor geraniol.

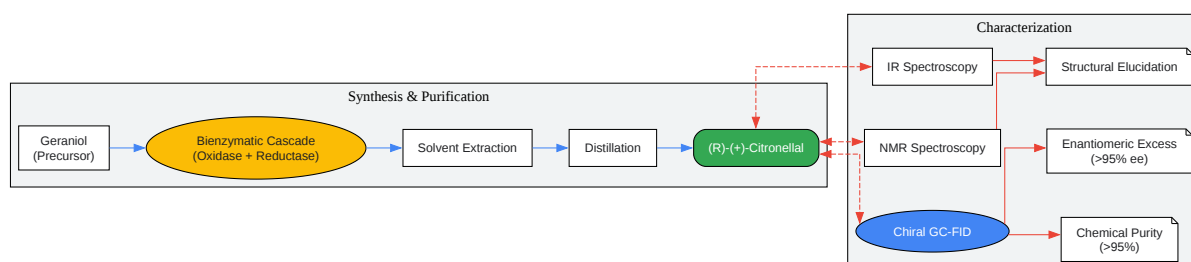
Methodology:

- Reaction Setup: The reaction is typically performed in a buffered aqueous solution (e.g., potassium phosphate buffer) at a controlled pH and temperature.
- Step 1: Oxidation of Geraniol:
 - An alcohol oxidase, such as a copper radical alcohol oxidase (e.g., CgrAlcOx), is used to catalyze the oxidation of geraniol to geranial (a mixture of E/Z isomers of citral).^[9]
 - This step requires molecular oxygen as the oxidant. The reaction mixture is stirred in the presence of air or under an oxygen atmosphere.
- Step 2: Asymmetric Reduction of Geranial:
 - An ene-reductase, specifically an Old Yellow Enzyme (e.g., OYE2), is introduced to the reaction mixture.^{[9][10]}
 - This enzyme, in the presence of a cofactor such as NADPH (which can be regenerated in situ using a glucose/glucose dehydrogenase system), catalyzes the stereoselective reduction of the α,β -unsaturated double bond in geranial to yield **(R)-(+)-Citronellal**.
- Workup and Purification:
 - Upon reaction completion (monitored by GC), the product is extracted from the aqueous phase using an organic solvent like ethyl acetate.^[9]
 - The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude **(R)-(+)-**

Citronellal.

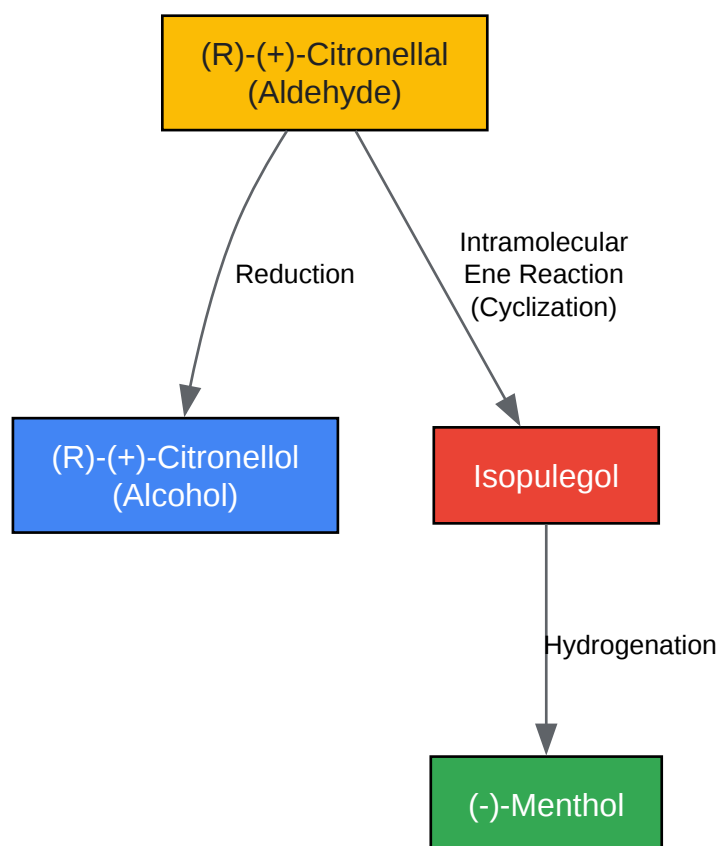
- Further purification can be achieved by distillation under reduced pressure.[7]

Visualizations



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Caption: Workflow for the synthesis and characterization of **(R)-(+)-Citronellal**.



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Caption: Key synthetic relationships of **(R)-(+)-Citronellal**.

Safety and Handling

(R)-(+)-Citronellal is a combustible liquid and requires careful handling.^{[11][12]} It can cause skin and serious eye irritation, and may cause an allergic skin reaction.^{[11][12][13][14]}

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or a face shield, and a lab coat.^{[11][13][14]}
- Handling: Handle in a well-ventilated area. Avoid inhalation of vapor or mist.^{[11][13]} Keep away from heat, sparks, open flames, and other ignition sources.^{[11][13]}
- First Aid:
 - Skin Contact: Wash off with soap and plenty of water. If irritation or a rash occurs, seek medical attention.^{[12][13]}

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[11][13]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]
- Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[6] The product is stable under recommended storage conditions.[5][13]

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